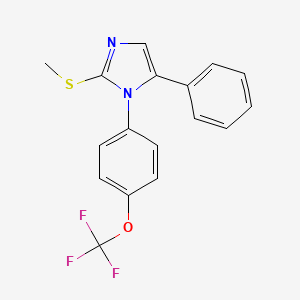
2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of imidazole, which is a type of organic compound with a five-membered ring structure containing two nitrogen atoms . The compound also contains a trifluoromethoxy group, which is a fluorinated substituent that is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethoxy group would likely have a strong electron-withdrawing effect due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxy and imidazole groups. The trifluoromethoxy group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethoxy and imidazole groups. For example, the trifluoromethoxy group could potentially increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Anticancer Activity
Studies have explored the anticancer properties of imidazole derivatives, highlighting their broad spectrum of anti-tumor action. These compounds, including structures similar to 2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, have shown activity against tumors not sensitive to conventional alkylating agents. The research indicates that specific structural features, such as the N-methyl group, are crucial for their anticancer activity, though the exact correlation between their metabolic dealkylation and activity remains complex (Audette et al., 1973).
Antimicrobial Properties
The antimycotic properties of imidazole derivatives have been investigated, with some compounds displaying significant in vitro activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria. This suggests their potential as broad-spectrum antimicrobial agents, with certain derivatives also showing effectiveness against Candida albicans in vivo (Heeres & van Cutsem, 1981).
Synthetic Methodologies
Imidazole derivatives have been the focus of synthetic chemistry research due to their diverse biological activities. A divergent and regioselective synthesis approach for trisubstituted imidazoles has been developed, demonstrating the versatility and efficiency of synthetic routes for such compounds. This methodology enables the selective formation of different trisubstituted 1H-imidazole structures, which are of interest for further pharmacological exploration (Delest et al., 2008).
Mécanisme D'action
Target of Action
It is suggested that the compound may act like a peroxisome proliferator-activated receptor agonist . Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Orientations Futures
The use of trifluoromethoxy groups in organic compounds is a growing area of research, particularly in the fields of pharmaceuticals and agrochemicals . Therefore, compounds like “2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole” could potentially have interesting applications in these areas in the future.
Propriétés
IUPAC Name |
2-methylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c1-24-16-21-11-15(12-5-3-2-4-6-12)22(16)13-7-9-14(10-8-13)23-17(18,19)20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFYXYXEQNDEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)
![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)
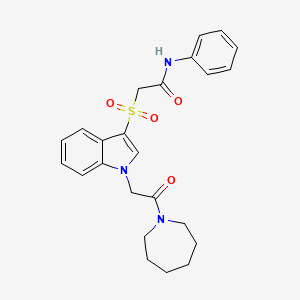
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2840039.png)
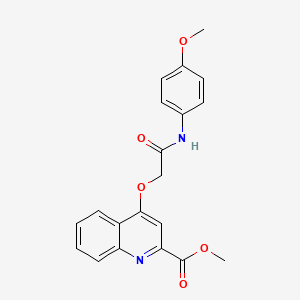
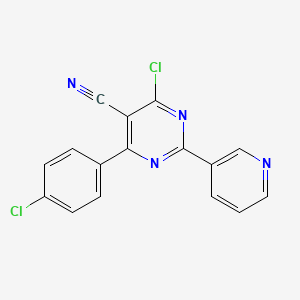
![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)
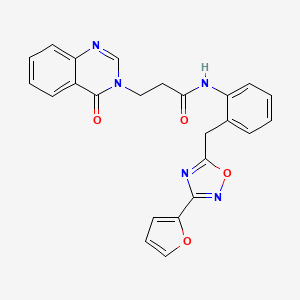
![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)
![2-methoxy-1-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2840053.png)

